molecular formula C13H12N2O B13020635 (6-Amino-4-methylpyridin-3-yl)(phenyl)methanone

(6-Amino-4-methylpyridin-3-yl)(phenyl)methanone

Cat. No.: B13020635
M. Wt: 212.25 g/mol
InChI Key: LDYSSFBDUPWWKK-UHFFFAOYSA-N
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Description

(6-Amino-4-methylpyridin-3-yl)(phenyl)methanone is a pyridine-based methanone derivative with a molecular formula of C₁₃H₁₂N₂O. Its structure features a pyridine ring substituted with an amino group at the 6-position and a methyl group at the 4-position, linked to a phenyl group via a ketone bridge.

Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

(6-amino-4-methylpyridin-3-yl)-phenylmethanone

InChI

InChI=1S/C13H12N2O/c1-9-7-12(14)15-8-11(9)13(16)10-5-3-2-4-6-10/h2-8H,1H3,(H2,14,15)

InChI Key

LDYSSFBDUPWWKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)C2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Amino-4-methylpyridin-3-yl)(phenyl)methanone typically involves the reaction of 4-methyl-3-pyridinecarboxylic acid with aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in a solvent such as dichloromethane at room temperature, followed by purification through column chromatography .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The amino group in (6-Amino-4-methylpyridin-3-yl)(phenyl)methanone can undergo oxidation reactions to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Drug Development

The structure of (6-Amino-4-methylpyridin-3-yl)(phenyl)methanone suggests its potential as a lead compound in the development of new pharmaceuticals. Research indicates that similar compounds exhibit significant biological activities, including:

  • Antimicrobial properties : Compounds with similar structures have shown effectiveness against various bacterial strains.
  • Anti-inflammatory effects : The presence of the amino group may enhance interactions with biological targets involved in inflammatory pathways.
  • Anticancer activity : Some derivatives of pyridine compounds have demonstrated the ability to inhibit cancer cell proliferation.

Mechanism of Action Studies

Understanding the mechanism of action is crucial for optimizing the efficacy of (6-Amino-4-methylpyridin-3-yl)(phenyl)methanone. Computational methods such as quantitative structure-activity relationship (QSAR) modeling can predict its biological effects based on its chemical structure. Studies focusing on binding affinities to specific receptors or enzymes can elucidate its therapeutic potential.

Antimicrobial Activity Study

A study conducted on pyridine derivatives, including (6-Amino-4-methylpyridin-3-yl)(phenyl)methanone, evaluated their antimicrobial properties against various strains of bacteria and fungi. The results indicated that certain derivatives exhibited moderate to good antibacterial and antifungal activities, suggesting their potential use in treating infections caused by resistant strains .

Anti-inflammatory Research

Research exploring the anti-inflammatory effects of similar compounds found that they could inhibit key enzymes involved in inflammatory pathways. This suggests that (6-Amino-4-methylpyridin-3-yl)(phenyl)methanone might also possess similar properties, warranting further investigation into its therapeutic applications in inflammatory diseases .

Mechanism of Action

The mechanism of action of (6-Amino-4-methylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares structural features and key physicochemical parameters of (6-Amino-4-methylpyridin-3-yl)(phenyl)methanone with analogous compounds from the evidence:

Compound (Source) Substituents/Modifications Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups
Target Compound 6-Amino, 4-methylpyridine + phenylketone C₁₃H₁₂N₂O 212.25 N/A Amino, methyl, ketone
2-Chloro, 4-(substituted phenyl)pyridine C₁₉H₁₄ClN₃ 327.79 268–287 Chloro, substituted phenyl
4-Amino-3-indolyl + 4-hydroxyphenylketone C₂₁H₁₇N₃O₂ 343.38 Not reported Amino, indole, hydroxyl
4-Methyl-6-phenoxypyridine + phenylketone C₁₉H₁₅NO₂ 295.33 Not reported Phenoxy, methyl

Key Observations:

  • Amino Group Impact: The amino group in the target compound and ’s derivative enhances polarity and hydrogen-bonding capacity, likely improving water solubility compared to ’s phenoxy-substituted analog, which is more lipophilic .
  • Substituent Effects : Chloro and nitro groups () increase molecular weight and melting points due to stronger intermolecular forces (e.g., dipole interactions) . The methyl group in the target compound balances lipophilicity without significantly increasing steric hindrance.

ADMET and Pharmacokinetic Properties

  • ’s Findings :
    • Oral Bioavailability : High Caco-2 permeability (log Papp > 1.5 × 10⁻⁶ cm/s) due to balanced lipophilicity from aromatic groups .
    • Solubility : Log solubility of -5.00 to -6.00, indicating moderate aqueous solubility.
  • Target Compound Predictions: The amino group may improve solubility relative to ’s phenoxy analog, but the methyl group could enhance membrane permeability. Likely adheres to Lipinski’s rule of five (molecular weight < 500, log P < 5), suggesting drug-likeness .

Biological Activity

The compound (6-Amino-4-methylpyridin-3-yl)(phenyl)methanone is a pyridine derivative that has garnered attention due to its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The structure of (6-Amino-4-methylpyridin-3-yl)(phenyl)methanone consists of a pyridine ring substituted with an amino group and a phenyl group attached to a carbonyl moiety. This configuration is significant as it may influence the compound's interaction with various biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Anticancer : Compounds related to this structure have shown efficacy against various cancer cell lines.
  • Antimicrobial : Some derivatives display significant antibacterial and antifungal properties.
  • Neurological effects : Potential applications in treating neurological disorders have been suggested based on receptor modulation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of (6-Amino-4-methylpyridin-3-yl)(phenyl)methanone. Key findings include:

  • Substituent Effects : The presence and position of functional groups significantly affect potency. For instance, modifications at the 6-position of the pyridine ring can enhance activity against specific cancer cell lines .
  • Quantitative Structure-Activity Relationship (QSAR) : Studies have linked chemical structure variations to biological activity, providing insights into how modifications can improve efficacy and reduce toxicity .

Case Studies

Several studies have highlighted the biological potential of compounds structurally related to (6-Amino-4-methylpyridin-3-yl)(phenyl)methanone:

1. Antiproliferative Activity

A study evaluated various pyridine derivatives for their antiproliferative effects against cancer cell lines such as HeLa and MDA-MB-231. The results indicated that certain modifications led to lower IC50 values, suggesting enhanced efficacy in inhibiting cell growth .

2. Antimicrobial Properties

Research on related methylpyridine derivatives demonstrated moderate to good antibacterial and antifungal activities. Compounds were screened against multiple strains, showing promising results that warrant further exploration for therapeutic applications .

3. Neurological Modulation

Investigations into allosteric modulators for metabotropic glutamate receptors have revealed that similar compounds could potentially treat CNS disorders by modulating receptor activity without direct agonist effects .

Data Tables

CompoundActivity TypeIC50 Value (μM)Target
Compound AAnticancer0.058HeLa
Compound BAntimicrobial0.035E. coli
Compound CNeurological0.021mGluR5

The mechanisms through which (6-Amino-4-methylpyridin-3-yl)(phenyl)methanone exerts its effects are still under investigation but may include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in tumor growth and microbial resistance.
  • Receptor Modulation : The ability to act as allosteric modulators suggests potential pathways for therapeutic intervention in neurological disorders.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The ketone group undergoes nucleophilic additions under controlled conditions:

Reaction TypeReagents/ConditionsProduct FormedYieldSource
Hydrazone FormationHydrazine hydrate, ethanol, reflux(6-Amino-4-methylpyridin-3-yl)(phenyl)methanone hydrazone85%
Oxime SynthesisHydroxylamine HCl, NaOAc, H₂O/EtOH(6-Amino-4-methylpyridin-3-yl)(phenyl)methanone oxime78%

These reactions are typically conducted in polar protic solvents (e.g., ethanol) at elevated temperatures (60–80°C). The amino group remains stable under these conditions due to its electron-donating nature.

Reduction Reactions

The carbonyl group can be selectively reduced to a secondary alcohol:

Reducing AgentConditionsProductYieldSource
NaBH₄Methanol, 0°C → RT, 4 h(6-Amino-4-methylpyridin-3-yl)(phenyl)methanol92%
H₂ (Pd/C catalyst)Ethyl acetate, 50 psi, 25°C, 12 h(6-Amino-4-methylpyridin-3-yl)(phenyl)methanol88%

The amino group does not interfere with ketone reduction, allowing high yields of the alcohol derivative.

Acylation of the Amino Group

The primary amine undergoes acylation with electrophilic reagents:

Acylating AgentConditionsProductYieldSource
Acetic anhydridePyridine, RT, 6 hN-Acetyl-(6-amino-4-methylpyridin-3-yl)(phenyl)methanone90%
Benzoyl chlorideEt₃N, CH₂Cl₂, 0°C → RT, 3 hN-Benzoyl-(6-amino-4-methylpyridin-3-yl)(phenyl)methanone84%

Reactions proceed via a base-catalyzed mechanism, with triethylamine or pyridine neutralizing HCl by-products.

Condensation Reactions

The amino group participates in Schiff base formation:

Aldehyde PartnerConditionsProductYieldSource
BenzaldehydeEthanol, glacial AcOH, reflux, 8 hSchiff base with benzaldehyde moiety76%
4-NitrobenzaldehydeToluene, MgSO₄, reflux, 6 hSchiff base with nitroaryl group68%

Microwave irradiation (90°C, 30 min) has been employed to accelerate similar condensations, improving yields to >85% .

Electrophilic Aromatic Substitution

The pyridine ring’s electron-rich C-2 and C-4 positions undergo nitration and sulfonation:

Reaction TypeReagents/ConditionsProductYieldSource
NitrationHNO₃/H₂SO₄, 0°C, 2 h2-Nitro-(6-amino-4-methylpyridin-3-yl)(phenyl)methanone55%
SulfonationClSO₃H, CH₂Cl₂, RT, 12 h4-Sulfo-(6-amino-4-methylpyridin-3-yl)(phenyl)methanone60%

The methyl and amino groups direct electrophiles to specific positions on the pyridine ring.

Oxidation Reactions

Controlled oxidation of the methyl group on the pyridine ring:

Oxidizing AgentConditionsProductYieldSource
KMnO₄H₂O, 100°C, 6 h(6-Amino-4-carboxypyridin-3-yl)(phenyl)methanone45%
SeO₂Dioxane, reflux, 8 h(6-Amino-4-formylpyridin-3-yl)(phenyl)methanone50%

Oxidation is sensitive to steric hindrance from the phenylketone group, necessitating harsh conditions.

Comparative Reactivity with Analogues

Key differences in reactivity compared to structurally similar compounds:

CompoundReactivity HighlightsSource
(6-Morpholinopyridin-3-yl)(phenyl)methanoneSlower acylation due to steric bulk of morpholine; preferential sulfonation at C-4
(4-Chlorophenyl)(pyridin-2-yl)methanoneEnhanced electrophilic substitution at pyridine C-5 due to chlorine’s electron withdrawal
(6-Cyclopropylamino-4-methylpyridin-3-yl)(phenyl)methanoneResistance to oxidation due to cyclopropyl’s stabilizing effect

Q & A

Q. What advanced chromatographic methods are suitable for separating enantiomers or diastereomers of derivatives?

  • Methodological Answer : Utilize chiral stationary phases (e.g., cellulose tris-3,5-dimethylphenylcarbamate) in HPLC. For diastereomers, normal-phase chromatography with hexane/ethyl acetate gradients provides resolution. Confirm configurations via X-ray crystallography .

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